Phenylacetaldehyde dibutyl acetal

IFRA compliance fragrance regulation aldehyde restriction

Phenylacetaldehyde dibutyl acetal (also designated as phenylacetaldehyde diisobutyl acetal, CAS 68345-22-2, FEMA 3384, JECFA 1006, CoE is a synthetic geminal diether acetal belonging to the phenylacetaldehyde derivative class. It is formed by the acid-catalyzed condensation of phenylacetaldehyde with two equivalents of butanol (typically isobutanol in commercial production), yielding a colorless liquid of molecular formula C₁₆H₂₆O₂ and molecular weight 250.38 g/mol.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
Cat. No. B8288607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetaldehyde dibutyl acetal
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCCCOC(CC1=CC=CC=C1)OCCCC
InChIInChI=1S/C16H26O2/c1-3-5-12-17-16(18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11,16H,3-6,12-14H2,1-2H3
InChIKeyQWFGDCCPDAYERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetaldehyde Dibutyl Acetal (FEMA 3384): Technical Procurement Profile for Flavor and Fragrance Formulators


Phenylacetaldehyde dibutyl acetal (also designated as phenylacetaldehyde diisobutyl acetal, CAS 68345-22-2, FEMA 3384, JECFA 1006, CoE 595) is a synthetic geminal diether acetal belonging to the phenylacetaldehyde derivative class [1]. It is formed by the acid-catalyzed condensation of phenylacetaldehyde with two equivalents of butanol (typically isobutanol in commercial production), yielding a colorless liquid of molecular formula C₁₆H₂₆O₂ and molecular weight 250.38 g/mol . The compound functions as a stabilized, latent form of phenylacetaldehyde—releasing the parent aldehyde slowly upon hydrolytic cleavage—and is employed as a flavoring agent and fragrance ingredient with a characteristic sweet, honey, floral, cocoa, and dried-fruit organoleptic profile [2]. It is recognized as GRAS by FEMA, evaluated with no safety concern by JECFA, and recommended for use at up to 5% in fragrance concentrates [1][2].

Type Stabilized phenylacetaldehyde acetal (latent aldehyde)
Workflow Fragrance & flavor formulation; organoleptic compounding
Status FEMA GRAS; IFRA unrestricted (no 48 limitation)
Profile Sweet, honey, cocoa, dried fruit, powdery-floral

Why Phenylacetaldehyde Dibutyl Acetal Cannot Be Replaced by Other Phenylacetaldehyde Acetals Without Reformulation


The phenylacetaldehyde acetal family spans a wide physicochemical range that precludes simple drop-in substitution. The dibutyl (diisobutyl) acetal occupies a specific quadrant defined by high hydrophobicity (LogP ~4.2–4.7), moderate substantivity (~40 hours on blotter), low volatility (boiling point ~301 °C; vapor pressure ~0.002 mmHg at 25 °C), and a distinctive gourmand odor profile (honey, cocoa, dried fruit, powdery) [1][2]. In contrast, the dimethyl acetal (PADMA, CAS 101-48-4) exhibits a LogP of ~2.2, substantivity of ~100 hours, a boiling point of 219–221 °C, and a sharp green-earthy odor character [3]. The glyceryl acetal (Acetal CD) provides cyclic acetal chemistry with substantivity exceeding 576 hours and fundamentally different hydrolysis kinetics [4]. These differences in partition behavior, release kinetics, thermal stability, and odor character mean that substituting one acetal for another without full re-optimization of the fragrance or flavor formula will alter the evaporation curve, the perceived odor progression, and the regulatory compliance profile of the finished product [1][3].

Phenylacetaldehyde Dibutyl Acetal
Oil affinity High hydrophobicity; partitions strongly into oil phases
Substantivity Heart-note (middle temporal window)
Thermal tolerance High boiling point; low vapor pressure
Typical In-Class Alternative (e.g., PADMA)
Oil affinity Moderate; more compatible with aqueous/alcoholic systems
Substantivity Base-note; extends into dry-down
Thermal tolerance Lower boiling point; higher evaporative loss

Quantitative Differentiation Evidence: Phenylacetaldehyde Dibutyl Acetal vs. In-Class Alternatives


IFRA Regulatory Clearance: Dibutyl Acetal vs. IFRA 48-Restricted Free Phenylacetaldehyde in Alcoholic Fine Fragrances

Phenylacetaldehyde dibutyl (diisobutyl) acetal is not listed under any IFRA restriction, prohibition, or specification standard as of the 51st Amendment, whereas its parent compound phenylacetaldehyde (free aldehyde, CAS 122-78-1) is restricted under IFRA Standard 48 to a maximum of 0.3% in the finished product for Category 4 (alcoholic fine fragrances, eau de toilette, eau de parfum) [1]. This regulatory differential is a direct consequence of the acetal protective group eliminating the reactive free aldehyde functionality responsible for skin sensitization potential [2]. The dibutyl acetal can therefore be used at recommended levels up to 5% in fragrance concentrate without triggering IFRA 48 compliance burdens [1].

IFRA 48 Clearance
Head-to-head comparison
No restriction (up to 5% in concentrate) vs. free aldehyde restricted to 0.3% of finished product
Supports IFRA-compliant fine fragrance formulation
Category 4 alcoholic fine fragrances
IFRA compliance fragrance regulation aldehyde restriction

LogP-Driven Formulation Partitioning: Dibutyl Acetal Hydrophobicity vs. Dimethyl Acetal (PADMA)

The dibutyl (diisobutyl) acetal exhibits a calculated octanol-water partition coefficient (LogP) of approximately 4.22–4.68 (ALOGPS: 4.22; ChemAxon: 4.68; experimental estimate: 4.26 on HPLC-derived LogP scale) [1][2]. In contrast, phenylacetaldehyde dimethyl acetal (PADMA, CAS 101-48-4) has a LogP of approximately 2.23 at 24.7 °C . This represents a difference of approximately 2 LogP units, corresponding to a ~100-fold greater preference for the organic (oil) phase over the aqueous phase for the dibutyl acetal [3]. The practical consequence is that the dibutyl acetal partitions far more strongly into oil-phase fragrance vehicles, emulsion lipid droplets, and lipophilic food matrices, altering both the perceptible odor intensity over time and the hydrolytic release rate of the parent aldehyde in complex multi-phase formulations [3].

LogP (Hydrophobicity)
Cross-study comparable
LogP ~4.2–4.7 (dibutyl) vs. ~2.2 (PADMA); ~100-fold difference
Strong oil-phase partitioning for lipophilic formulations
Calculated & experimental estimates
LogP formulation partitioning oil solubility fragrance release

Substantivity Trade-Off: 40-Hour Middle-Note Dibutyl Acetal vs. 100-Hour Base-Note PADMA

Phenylacetaldehyde dibutyl (diisobutyl) acetal exhibits a substantivity of 40 hours at 100% concentration on a smelling strip (blotter), as recorded in the TGSC (The Good Scents Company) perfumery database [1]. This is markedly shorter than the substantivity reported for phenylacetaldehyde dimethyl acetal (PADMA), which ranges from approximately 100 hours at 100% concentration on blotter to >100 hours depending on testing conditions [2]. The glyceryl acetal (Acetal CD, CAS 29895-73-6) provides yet another profile: tenacity of 2 days (approximately 48 hours) on blotter but substantivity under damp conditions exceeding 576 hours at full concentration [3]. The dibutyl acetal's 40-hour substantivity places it firmly in the middle-note temporal window of fragrance evaporation, whereas PADMA's 100-hour profile extends into base-note territory. This means the dibutyl acetal is not a direct substitute for PADMA when long-lasting dry-down effects are required, but it is superior when the goal is a pronounced heart-note presence without persistent base-level interference [1][2].

Substantivity
Cross-study comparable
40 h (dibutyl) vs. 100 h (PADMA) on blotter
Heart-note placement; not a base-note substitute
Standard perfumery blotter test
substantivity perfumery tenacity odor longevity blotter test

Boiling Point and Vapor Pressure: Thermal Process Suitability vs. Dimethyl Acetal

Phenylacetaldehyde dibutyl (diisobutyl) acetal exhibits a boiling point of approximately 301 °C at 760 mmHg (some sources report 240 °C under reduced pressure conditions) and an estimated vapor pressure of approximately 0.002 mmHg at 25 °C [1][2]. This contrasts sharply with phenylacetaldehyde dimethyl acetal (PADMA), which boils at 219–221 °C at 754 mmHg with a vapor pressure of approximately 0.556 mmHg at 25 °C . The dibutyl acetal's boiling point is approximately 80 °C higher (a ~37% increase on the Celsius scale) and its vapor pressure is approximately 278-fold lower than PADMA's [3]. This marked reduction in volatility has direct implications for process suitability: the dibutyl acetal tolerates higher-temperature manufacturing operations (e.g., candle wax incorporation, baked-goods processing, hot-fill beverage manufacturing) without excessive evaporative loss, and its lower vapor pressure makes it inherently suitable for sustained-release fragrance delivery systems where controlled, prolonged aldehyde release is desired [1].

Thermal Stability
Cross-study comparable
Boiling point ~301 °C (dibutyl) vs. ~220 °C (PADMA); vapor pressure 278× lower
Suitable for high-temperature processes
Atmospheric pressure
boiling point volatility thermal stability candle fragrance sustained release

FEMA GRAS Maximum Food Usage Levels: Dibutyl Acetal vs. Dimethyl Acetal in Confectionery and Baked Goods

Under FEMA GRAS assessment, phenylacetaldehyde dibutyl (diisobutyl) acetal (FEMA 3384) is permitted at substantially higher maximum usage levels in key food categories compared to phenylacetaldehyde dimethyl acetal (PADMA, FEMA 2876). Specifically, the dibutyl acetal has FEMA-reported average maximum ppm values of 75 ppm in hard candy, 50 ppm in baked goods, 50 ppm in gelatins/puddings, and 30 ppm in frozen dairy and fruit ices [1]. In contrast, PADMA (FEMA 2876) is limited to average maximum levels of approximately 8.8 ppm in baked goods, with overall food use generally recommended at or below 10 ppm [2][3]. This represents a ~5.7-fold to ~7.5-fold higher permissible loading for the dibutyl acetal in baked goods (50 ppm vs. ~8.8 ppm) and an even greater differential in hard candy applications (75 ppm vs. general ~10 ppm ceiling) [1][2].

FEMA GRAS Levels
Cross-study comparable
75 ppm (hard candy) vs. ~10 ppm (PADMA); 5–7× higher
Greater dosing flexibility in food flavoring
Average maximum ppm values
FEMA GRAS food flavoring usage level confectionery regulatory compliance

Organoleptic Differentiation: Gourmand Honey-Cocoa Profile vs. Sharp Green-Earthy PADMA

The dibutyl (diisobutyl) acetal presents a fundamentally different organoleptic character from the more widely used dimethyl acetal (PADMA). According to standardized TGSC odor assessments at 100% concentration, the dibutyl acetal is described as 'sweet, green, floral, almond, rose, cortex' with additional descriptors of 'sweet, honey, brown, floral, cocoa, dried fruit with powdery nuances' at 35–100 ppm tasting levels [1][2]. The Chinese fragrance evaluation system (三值数据) assigns it a 香比强值 (odor strength value) of 140, a 香品值 (odor quality value) of 12, a 留香值 (substantivity value) of 85, and a 综合评分 (comprehensive score) of 143 . In contrast, PADMA is characterized as 'green foliage, floral, rosy, earthy, mushroom' with a 'sharp green-earthy, flower-stem-like odour' and an exceptionally low air odor detection threshold of 21 parts per billion, indicating very high odor potency [3]. The dibutyl acetal offers a warmer, more gourmand (honey, cocoa, brown, dried fruit) tonality versus PADMA's cooler, sharper green-earthy character, making them suitable for entirely different fragrance and flavor archetypes [1].

Odor Profile
Cross-study comparable
Gourmand: honey, cocoa, dried fruit vs. PADMA: green, earthy, mushroom
Distinct flavor archetype selection
Standardized organoleptic evaluation
odor profile organoleptic evaluation flavor descriptor fragrance compounding

Procurement-Driven Application Scenarios for Phenylacetaldehyde Dibutyl Acetal


IFRA-Compliant Hyacinth and Lilac Fine Fragrance Reconstitutions (Category 4)

In alcoholic fine fragrance formulations requiring a hyacinth, lilac, or rose heart-note with green-floral character, the dibutyl acetal provides a legally unrestricted alternative to IFRA 48-restricted phenylacetaldehyde. While the free aldehyde is capped at 0.3% of the finished product, the dibutyl acetal can be employed at up to 5% of the fragrance concentrate, enabling a meaningful hyacinth effect at formulation-relevant doses without triggering regulatory non-compliance [1]. The 40-hour substantivity profile places its honey-floral contribution squarely in the fragrance heart, complementing PADMA (if used) which extends the green-earthy character into the base [2].

High-Temperature Processed Confectionery and Baked Goods Flavoring

The combination of high boiling point (~301 °C), low vapor pressure (~0.002 mmHg at 25 °C), and elevated FEMA GRAS maximum usage levels (75 ppm in hard candy, 50 ppm in baked goods) makes the dibutyl acetal uniquely suited among phenylacetaldehyde acetals for thermally processed food applications [1][2]. In hard candy manufacturing (processing temperatures typically 140–160 °C), PADMA (BP ~220 °C) would suffer significant evaporative losses, whereas the dibutyl acetal remains largely retained in the matrix, delivering a consistent honey-cocoa-floral flavor impact in the finished product .

Oil-Phase and Lipophilic Sustained-Release Fragrance Delivery Systems

The high LogP (~4.2–4.7) of the dibutyl acetal drives strong partitioning into oil phases, making it the preferred phenylacetaldehyde acetal for anhydrous oil-based perfumes, scented candle waxes, lipophilic encapsulants, and emulsion systems where fragrance must be retained in the internal oil phase [1]. Its ~100-fold greater oil/water partition ratio compared to PADMA (LogP ~2.2) translates directly into better loading efficiency in lipid-based delivery vehicles and slower, more controlled hydrolytic release of the parent phenylacetaldehyde over time [2]. This property has been specifically noted for sustained-release essence formulations .

Gourmand and Oriental Fragrance Compounding (Chocolate, Honey, Dried Fruit Accords)

The dibutyl acetal's distinctive organoleptic profile—sweet, honey, brown, cocoa, dried fruit, powdery—is fundamentally different from the sharp green-earthy character of PADMA and positions it as a key building block for gourmand, oriental, and fruity-floral fragrance types [1]. In chocolate and cocoa accords, fig and strawberry reconstructions, and tropical fruit flavor formulations, the dibutyl acetal delivers brown-sweet depth that PADMA cannot replicate [2]. The Chinese fragrance evaluation system's comprehensive score of 143 (on a scale where higher values indicate superior overall performance) provides a quantified quality benchmark supporting its selection for premium fragrance compounding .

Application
Selection Property
Validation Focus
IFRA-Compliant Fine Fragrance
IFRA-unrestricted acetal form
Compliance verification for alcoholic fragrances
High-Temperature Food Processing
High boiling point & low vapor pressure
Retention during candy / baking manufacture
Oil-Phase Fragrance Delivery
High LogP (oil-phase affinity)
Partitioning & sustained release in lipophilic systems
Gourmand Flavor Compounding
Honey-cocoa organoleptic profile
Odor quality benchmarking (comprehensive score)
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